molecular formula C22H40N2 B15194666 1,4-Benzenediamine, dioctyl- CAS No. 88520-97-2

1,4-Benzenediamine, dioctyl-

Cat. No.: B15194666
CAS No.: 88520-97-2
M. Wt: 332.6 g/mol
InChI Key: NYKPMDFDQLCJRT-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, dioctyl- is an organic compound with the molecular formula C22H40N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenediamine, dioctyl- typically involves the alkylation of 1,4-benzenediamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, dioctyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, dioctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1,4-Benzenediamine, dioctyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, dioctyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: The parent compound without the dioctyl groups.

    N,N’-Dioctyl-1,4-benzenediamine: A similar compound with different alkyl groups.

    p-Phenylenediamine: Another derivative of 1,4-benzenediamine with different substituents.

Uniqueness

1,4-Benzenediamine, dioctyl- is unique due to its specific alkylation with octyl groups, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications, such as in the synthesis of polymers and dyes, where other similar compounds may not be as effective.

Properties

CAS No.

88520-97-2

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

2,3-dioctylbenzene-1,4-diamine

InChI

InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-20(22(24)18-17-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3

InChI Key

NYKPMDFDQLCJRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1CCCCCCCC)N)N

Origin of Product

United States

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